molecular formula C8H4Cl2O2S2 B6159033 2-chloro-1-benzothiophene-5-sulfonyl chloride CAS No. 445280-58-0

2-chloro-1-benzothiophene-5-sulfonyl chloride

Cat. No. B6159033
M. Wt: 267.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-benzothiophene-5-sulfonyl chloride (2-CBTSC) is an important intermediate in the synthesis of a variety of organic compounds. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CBTSC has a wide range of applications in organic synthesis and scientific research. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for 2-CBTSC.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-1-benzothiophene-5-sulfonyl chloride involves the chlorination of 2-benzothiophene-5-sulfonyl chloride.

Starting Materials
2-benzothiophene-5-sulfonyl chloride, Chlorine gas, Anhydrous aluminum chloride, Anhydrous hydrogen chloride, Anhydrous benzene

Reaction
In a round-bottom flask, add 2-benzothiophene-5-sulfonyl chloride (1 equivalent) and anhydrous benzene (10 equivalents)., Add anhydrous aluminum chloride (2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes., Slowly add chlorine gas (3 equivalents) to the reaction mixture while stirring at room temperature for 2 hours., Add anhydrous hydrogen chloride (3 equivalents) to the reaction mixture and stir for an additional 30 minutes., Filter the reaction mixture to obtain the crude product., Purify the crude product by recrystallization from a suitable solvent to obtain 2-chloro-1-benzothiophene-5-sulfonyl chloride as a white solid.

Scientific Research Applications

2-chloro-1-benzothiophene-5-sulfonyl chloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of heterocyclic compounds and other organic compounds. It is also used as a catalyst in the synthesis of pharmaceuticals, pesticides, and other synthetic organic compounds. Additionally, 2-chloro-1-benzothiophene-5-sulfonyl chloride is used as a starting material for the synthesis of various polymers and other materials.

Mechanism Of Action

2-chloro-1-benzothiophene-5-sulfonyl chloride is an intermediate in the synthesis of a variety of organic compounds. It acts as a nucleophile, reactivating with electrophiles to form a variety of products. This reaction is typically catalyzed by an alkaline catalyst, which helps to increase the rate of reaction.

Biochemical And Physiological Effects

2-chloro-1-benzothiophene-5-sulfonyl chloride has not been studied extensively for its biochemical or physiological effects. However, it is known to be an irritant and can cause skin and eye irritation if it comes in contact with the skin or eyes. Additionally, it is known to be toxic to aquatic life and can be harmful if it enters the environment.

Advantages And Limitations For Lab Experiments

2-chloro-1-benzothiophene-5-sulfonyl chloride has several advantages for lab experiments. It is relatively inexpensive and easily accessible, making it an ideal starting material for a variety of synthetic organic reactions. Additionally, it is soluble in most organic solvents, which makes it easy to work with in the lab. However, it is also known to be an irritant, so it is important to take appropriate safety precautions when working with it.

Future Directions

The future of 2-chloro-1-benzothiophene-5-sulfonyl chloride is promising. It has a wide range of applications in organic synthesis and scientific research, and its use is likely to continue to grow. Additionally, research is being conducted to explore new ways to use 2-chloro-1-benzothiophene-5-sulfonyl chloride in the synthesis of pharmaceuticals, pesticides, and other synthetic organic compounds. Additionally, research is being conducted to explore new ways to use 2-chloro-1-benzothiophene-5-sulfonyl chloride in the synthesis of polymers and other materials. Finally, research is also being conducted to explore the biochemical and physiological effects of 2-chloro-1-benzothiophene-5-sulfonyl chloride, as well as the environmental impacts of its use.

properties

CAS RN

445280-58-0

Product Name

2-chloro-1-benzothiophene-5-sulfonyl chloride

Molecular Formula

C8H4Cl2O2S2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.